molecular formula C14H18N6OS B10918581 (2E)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide

(2E)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B10918581
M. Wt: 318.40 g/mol
InChI Key: OXZOQLZISJGNHU-AATRIKPKSA-N
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Description

(2E)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Thiocarbamoylation: The pyrazole derivatives are then reacted with thiocarbamoyl chloride to introduce the thiocarbamoyl group.

    Coupling Reaction: The final step involves the coupling of the thiocarbamoyl pyrazole derivatives with an appropriate propenamide derivative under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propenamide moiety, resulting in the formation of corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiocarbamoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives of the propenamide moiety.

    Substitution: Substituted thiocarbamoyl derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: It can be incorporated into polymer matrices to enhance their properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine:

    Drug Development: Due to its unique structure, the compound is being explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry:

    Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating metabolic pathways. Additionally, it can interact with cellular receptors, triggering a cascade of intracellular signaling events.

Comparison with Similar Compounds

  • (2E)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide
  • (2E)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enamide

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the pyrazole rings. These variations can significantly impact the compound’s reactivity and biological activity.
  • Uniqueness: The presence of both 1,3-dimethyl and 1-ethyl pyrazole rings in the target compound provides a unique combination of electronic and steric properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C14H18N6OS

Molecular Weight

318.40 g/mol

IUPAC Name

(E)-N-[(2,5-dimethylpyrazol-3-yl)carbamothioyl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C14H18N6OS/c1-4-20-9-11(8-15-20)5-6-13(21)17-14(22)16-12-7-10(2)18-19(12)3/h5-9H,4H2,1-3H3,(H2,16,17,21,22)/b6-5+

InChI Key

OXZOQLZISJGNHU-AATRIKPKSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC(=S)NC2=CC(=NN2C)C

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC(=S)NC2=CC(=NN2C)C

Origin of Product

United States

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